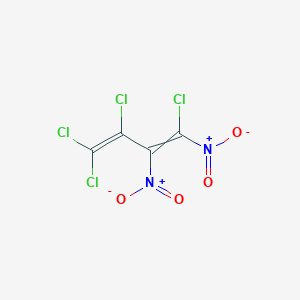![molecular formula C14H14N2OS B14309836 N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline CAS No. 111930-17-7](/img/structure/B14309836.png)
N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline is an organic compound known for its unique chemical structure and properties It is a derivative of aniline, where the aniline ring is substituted with a nitroso group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitrosoaniline: Similar structure but lacks the sulfanyl group.
N,N-Dimethyl-4-aminophenyl sulfide: Contains a sulfanyl group but lacks the nitroso group.
Uniqueness
This compound’s dual functional groups make it a versatile reagent in synthetic chemistry and a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
111930-17-7 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-nitrosophenyl)sulfanylaniline |
InChI |
InChI=1S/C14H14N2OS/c1-16(2)12-5-9-14(10-6-12)18-13-7-3-11(15-17)4-8-13/h3-10H,1-2H3 |
InChI Key |
XHWOQYVBIFXMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14309753.png)
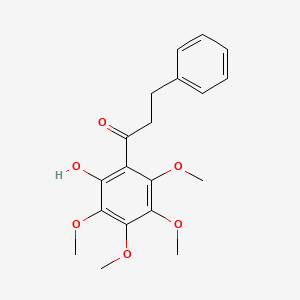
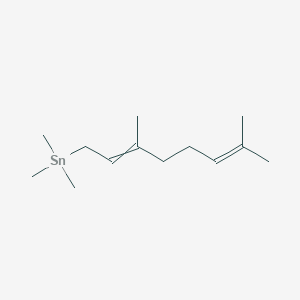

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
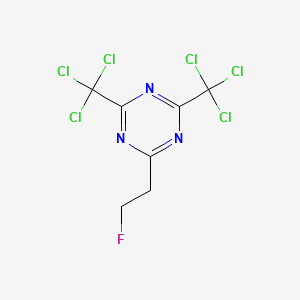
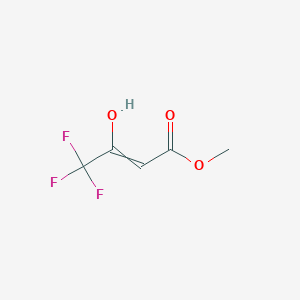



![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)

![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
